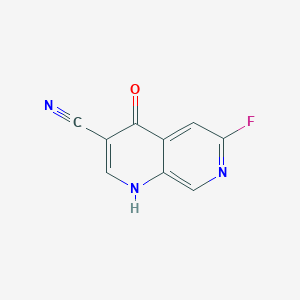

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile

説明

特性

IUPAC Name |

6-fluoro-4-oxo-1H-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN3O/c10-8-1-6-7(4-13-8)12-3-5(2-11)9(6)14/h1,3-4H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRQBXKDCOQSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1F)NC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595024 | |

| Record name | 6-Fluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-17-9 | |

| Record name | 6-Fluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile primarily involves cyclization reactions that construct the naphthyridine core, followed by functional group modifications to introduce the fluoro, hydroxy, and carbonitrile substituents.

Cyclization and Decarboxylation Approach:

This method typically starts from appropriate pyridine or pyrimidine precursors bearing nitrile and hydroxyl functionalities. Cyclization under controlled conditions leads to the formation of the 1,7-naphthyridine ring system. Subsequent decarboxylation steps refine the molecular framework to yield the target compound. These reactions often require acidic or basic catalysts and elevated temperatures to drive ring closure efficiently.Nucleophilic Substitution Reactions:

Post-cyclization, nucleophilic substitution reactions introduce the fluoro substituent at the 6-position. This can be achieved by displacement of suitable leaving groups (e.g., halogens) using fluoride sources under controlled conditions. The hydroxy group at the 4-position is generally retained or introduced via hydrolysis or oxidation reactions.Multistep Industrial Synthesis:

Industrial-scale production involves multistep synthesis incorporating cycloaddition reactions, metal-catalyzed steps, and acid/base catalysis to optimize yield and purity. These processes are designed for scalability and reproducibility, often employing continuous flow reactors and automated purification systems.

Chemical Reaction Analysis

| Reaction Type | Description | Common Reagents/Conditions | Major Products Formed |

|---|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Oxidizing agents (e.g., KMnO4, H2O2), mild conditions | Hydroxylated derivatives |

| Reduction | Addition of hydrogen or removal of oxygen | Reducing agents (e.g., NaBH4, catalytic hydrogenation) | Reduced naphthyridine derivatives |

| Substitution | Replacement of one atom/group with another | Nucleophiles (e.g., KF for fluorination), acid/base catalysts | Fluoro-substituted naphthyridine derivatives |

These reactions are typically conducted under controlled temperature conditions (ranging from ambient to reflux) and may involve specific catalysts to enhance selectivity and yield.

Research Findings and Data on Synthetic Efficiency

Recent studies have highlighted efficient synthetic routes for substituted naphthyridines related to this compound:

A tandem nitrile hydration/cyclization procedure under mild conditions has been reported to synthesize highly substituted naphthyridines efficiently, providing excellent yields and bench-stable intermediates suitable for further functionalization.

One-pot synthesis methods utilizing Michael addition and heteroannulation strategies have been successfully applied to synthesize related naphthyridine carbonitrile derivatives, demonstrating the feasibility of streamlined synthesis with fewer purification steps.

Summary Table of Preparation Methods

Industrial Production Considerations

Industrial synthesis of this compound involves optimizing reaction parameters for scale-up, including:

- Use of metal catalysts to enhance reaction rates and selectivity.

- Implementation of continuous flow systems to improve reproducibility.

- Application of purification techniques such as crystallization and chromatography to achieve high purity.

These methods ensure the compound's availability for research and pharmaceutical applications with consistent quality.

化学反応の分析

Types of Reactions

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted naphthyridine derivatives .

科学的研究の応用

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

類似化合物との比較

Similar Compounds

Similar compounds include other naphthyridine derivatives such as 4-chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile .

Uniqueness

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties.

生物活性

6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the naphthyridine family, which is recognized for its potential therapeutic applications, including antimicrobial and anticancer properties.

- Molecular Formula : C₉H₆FN₃O

- Molecular Weight : 189.15 g/mol

- CAS Number : 305371-17-9

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves cyclization reactions. Common methods include:

- Cyclization and Decarboxylation : This method utilizes specific reaction conditions to form the naphthyridine structure.

- Nucleophilic Substitution Reactions : These reactions replace specific functional groups to enhance biological activity.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds similar to this compound possess potent effects against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Reference |

|---|---|---|

| 6-Fluoro-4-hydroxy derivatives | Effective against Gram-positive and Gram-negative bacteria | |

| Enoxacin analogs | More active than ciprofloxacin against resistant strains |

Anticancer Activity

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation. Preliminary studies suggest that it may modulate pathways involved in apoptosis and cell cycle regulation.

The biological effects of this compound are attributed to its ability to interact with molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell growth.

- Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.

Study on Antimicrobial Efficacy

In a comparative study, derivatives of naphthyridines were tested against various pathogens. One derivative showed an ED50 value significantly lower than standard antibiotics like ciprofloxacin, indicating enhanced potency against resistant strains.

Clinical Trials

Recent clinical trials have explored the efficacy of naphthyridine derivatives in treating infections caused by multidrug-resistant bacteria. Results indicated promising outcomes, with some compounds demonstrating better activity than traditional treatments.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and computational methods for confirming the structure of 6-fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile?

- Methodological Answer : The compound's structure can be validated via:

- <sup>1</sup>H/</sup>13</sup>C NMR : To confirm hydrogen/carbon environments and substituent positions (e.g., fluorine and hydroxy groups).

- FT-IR : To identify functional groups (e.g., nitrile stretching ~2200–2250 cm⁻¹, hydroxy O-H stretching ~3200–3600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C9H4FN3O, MW 189.15) .

- Computational modeling : Density functional theory (DFT) can predict bond angles, electrostatic potentials, and reactivity indices .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : A typical route involves:

- Cyclization of substituted pyridines : For example, 2,6-difluoro-3-cyanopyridine derivatives can undergo nucleophilic substitution with hydroxylamine to introduce the hydroxy group .

- Nitrile hydrolysis control : Avoid over-hydrolysis to carboxylic acids by using mild acidic conditions (e.g., 9M H2SO4 at 130°C for partial conversion) .

- Intermediate characterization : Monitor reactions via TLC and isolate intermediates (e.g., 4,6-dichloro derivatives) for X-ray crystallography .

Advanced Research Questions

Q. How do substituents (e.g., fluoro, hydroxy, nitrile) influence the reactivity and electronic properties of 1,7-naphthyridine derivatives?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine and nitrile groups reduce electron density at the pyridine ring, increasing susceptibility to nucleophilic attack at the 4-position .

- Hydroxy group tautomerism : The keto-enol equilibrium affects hydrogen-bonding interactions, as shown in X-ray studies of similar compounds (e.g., 4-hydroxy-1,8-naphthyridines) .

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data for 1,7-naphthyridine derivatives?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls to minimize variability in antimicrobial/anticancer studies .

- Structure-activity relationship (SAR) analysis : Compare substituent effects across derivatives (e.g., replacing fluoro with chloro alters H-bond donor capacity in kinase inhibition) .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How can the hydrolysis mechanism of the nitrile group be controlled to avoid undesired byproducts?

- Methodological Answer :

- Acid/Base optimization : Use dilute H2SO4 (pH 2–3) to hydrolyze nitriles selectively to amides instead of carboxylic acids .

- Catalytic systems : Employ transition metals (e.g., Cu(I)) under anaerobic conditions to stabilize intermediates .

- In situ monitoring : Use <sup>19</sup>F NMR to track fluorine substituent stability during hydrolysis .

Experimental Design & Data Analysis

Q. What experimental designs optimize yield in multi-step syntheses of 1,7-naphthyridine derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., 1,4-dioxane vs. DMF), and base (K2CO3 vs. Cs2CO3) to identify critical parameters .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps while maintaining >90% purity .

- Workup protocols : Use aqueous/organic phase separation with brine to remove unreacted starting materials .

Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric forms of this compound?

- Methodological Answer :

- Solid-state NMR : Differentiate keto (C=O) and enol (C–O–H) forms in crystalline vs. amorphous states .

- X-ray photoelectron spectroscopy (XPS) : Quantify oxygen electron environments to confirm hydroxy vs. carbonyl dominance .

- Variable-temperature <sup>1</sup>H NMR : Observe chemical shift changes in DMSO-d6 to track tautomeric equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。